An In-depth Technical Guide to Boc-Inp-OH: A Key Building Block for Modulating Neurological Pathways
An In-depth Technical Guide to Boc-Inp-OH: A Key Building Block for Modulating Neurological Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-isonipecotic acid (Boc-Inp-OH), a heterocyclic amino acid derivative crucial for the synthesis of peptidomimetics and other molecules designed to interact with neurological targets. This document details its chemical and physical properties, provides a detailed protocol for its incorporation in solid-phase peptide synthesis, and explores the biological significance of the isonipecotic acid moiety, particularly its role in modulating the γ-aminobutyric acid (GABA) signaling pathway.
Chemical Structure and Properties
Boc-Inp-OH, systematically named 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid, is a conformationally constrained analog of γ-aminobutyric acid (GABA). The Boc (tert-butyloxycarbonyl) protecting group on the piperidine (B6355638) nitrogen enhances its solubility in organic solvents and makes it a valuable building block for peptide synthesis.
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference(s) |
| Synonyms | 1-Boc-piperidine-4-carboxylic acid, Boc-isonipecotic acid | [1][2] |
| CAS Number | 84358-13-4 | [1][2] |
| Molecular Formula | C₁₁H₁₉NO₄ | [1] |
| Molecular Weight | 229.27 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [1] |
| Melting Point | 148-153 °C | [3] |
| Solubility | Insoluble in water. Soluble in various organic solvents. | [4] |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O | [1] |
| InChI Key | JWOHBPPVVDQMKB-UHFFFAOYSA-N | [1] |
Experimental Protocols: Incorporation of Boc-Inp-OH in Solid-Phase Peptide Synthesis (SPPS)
Boc-Inp-OH is primarily utilized in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a detailed, generalized protocol for the coupling of Boc-Inp-OH onto a resin-bound peptide chain.
Materials:
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Resin with a free amino group (e.g., Rink Amide resin for a C-terminal amide)
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Boc-Inp-OH
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Coupling reagent (e.g., HBTU, HATU)
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Base (e.g., N,N-Diisopropylethylamine - DIEA)
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Solvent (e.g., N,N-Dimethylformamide - DMF)
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Deprotection solution (e.g., 20% piperidine in DMF for Fmoc-SPPS, or Trifluoroacetic acid - TFA for Boc-SPPS)
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Washing solvents (e.g., DMF, Dichloromethane - DCM)
Protocol: HATU-Mediated Coupling
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Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.
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Deprotection (if applicable): If the resin-bound peptide has an N-terminal Fmoc protecting group, treat the resin with 20% piperidine in DMF for 20 minutes to expose the free amine. For a Boc-protected peptide, use an appropriate TFA solution.
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Washing: Thoroughly wash the resin with DMF (3-5 times) to remove deprotection reagents and byproducts.
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Activation of Boc-Inp-OH: In a separate vessel, dissolve Boc-Inp-OH (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and a suitable additive like HOAt (3 equivalents) in DMF.
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Coupling: Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes. Immediately add the activated Boc-Inp-OH solution to the resin.
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Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test. For sterically hindered couplings, extended reaction times or a second coupling step may be necessary.
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Washing: After the coupling is complete, wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
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Chain Elongation or Cleavage: Proceed to the next deprotection and coupling cycle for further chain elongation or move to the final cleavage of the peptide from the resin.
Biological Significance and Signaling Pathways
The core structure of Boc-Inp-OH, isonipecotic acid, is a known partial agonist of the GABA-A receptor.[2] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are crucial targets for a wide range of therapeutics, including those for anxiety, epilepsy, and sleep disorders.[5]
The incorporation of the isonipecotic acid moiety ("Inp") into peptides can, therefore, be a strategy to design peptidomimetics that target the GABA-A receptor, potentially with improved selectivity and pharmacokinetic properties compared to small molecules.
GABA-A Receptor Signaling Pathway
The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA (or an agonist), opens to allow the influx of chloride ions (Cl⁻) into the neuron.[6] This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.[6] Peptides containing the "Inp" residue can act as agonists or partial agonists at the GABA binding site, mimicking the action of GABA and potentiating this inhibitory signal.
Visualizations
Chemical Structure of Boc-Inp-OH
Caption: Chemical structure of Boc-Inp-OH.
Experimental Workflow for SPPS using Boc-Inp-OH
Caption: Boc-SPPS workflow for incorporating Boc-Inp-OH.
GABA-A Receptor Signaling Pathway Modulation
Caption: Modulation of GABA-A receptor signaling by an Inp-containing peptide.
